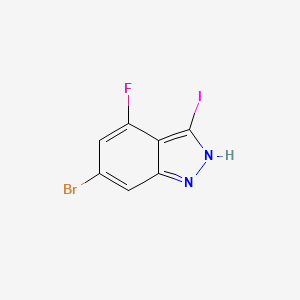

6-Bromo-4-fluoro-3-iodo-1H-indazole

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-4-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFIN2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHNNDROHOCDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646411 | |

| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887568-00-5 | |

| Record name | 6-Bromo-4-fluoro-3-iodo-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to 6-Bromo-4-fluoro-3-iodo-1H-indazole: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. Among the vast landscape of indazole derivatives, halo-substituted indazoles have emerged as particularly valuable building blocks in the synthesis of targeted therapeutics, especially in the realm of oncology. This guide provides an in-depth technical overview of 6-Bromo-4-fluoro-3-iodo-1H-indazole (CAS Number: 887568-00-5), a highly functionalized indazole intermediate poised for significant applications in contemporary drug discovery.

The strategic placement of three distinct halogen atoms—bromine, fluorine, and iodine—on the indazole core endows this molecule with a unique reactivity profile, making it an ideal precursor for the construction of complex molecular architectures through a variety of cross-coupling reactions. The iodine at the 3-position is particularly amenable to substitution, a common strategy for introducing diversity in drug candidates. This technical guide will delve into the synthesis, characterization, and potential applications of this important synthetic intermediate, with a focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of 6-Bromo-4-fluoro-3-iodo-1H-indazole is fundamental for its effective use in synthesis and for predicting the properties of its derivatives.

| Property | Value |

| CAS Number | 887568-00-5 |

| Molecular Formula | C₇H₃BrFIN₂ |

| Molecular Weight | 340.92 g/mol |

Synthesis of 6-Bromo-4-fluoro-3-iodo-1H-indazole: A Proposed Pathway

While a specific, detailed synthesis of 6-Bromo-4-fluoro-3-iodo-1H-indazole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related halo-indazoles. The proposed synthesis is a two-step process commencing with the formation of the 6-bromo-4-fluoro-1H-indazole precursor, followed by a regioselective iodination at the C-3 position.

Part 1: Synthesis of 6-Bromo-4-fluoro-1H-indazole

The synthesis of the 6-bromo-4-fluoro-1H-indazole precursor can be envisioned starting from a suitably substituted aniline, such as 4-bromo-2-fluoro-6-methylaniline, through a diazotization and cyclization reaction. This approach is analogous to the synthesis of other substituted indazoles.[2]

Experimental Protocol:

-

Diazotization: 4-bromo-2-fluoro-6-methylaniline is dissolved in a suitable acidic medium, such as a mixture of acetic acid and propionic acid. The solution is cooled to a low temperature (typically 0-5 °C), and a solution of sodium nitrite in water is added dropwise while maintaining the temperature.

-

Cyclization: The resulting diazonium salt solution is then gently warmed to room temperature and stirred until the cyclization to 6-bromo-4-fluoro-1H-indazole is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 6-bromo-4-fluoro-1H-indazole.

Part 2: Iodination at the C-3 Position

The final step involves the regioselective iodination of the 6-bromo-4-fluoro-1H-indazole precursor at the C-3 position. This transformation is a well-established method for the functionalization of the indazole ring.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 6-bromo-4-fluoro-1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), a base, typically potassium hydroxide (KOH), is added, and the mixture is stirred.

-

Iodination: A solution of iodine (I₂) in DMF is then added dropwise to the reaction mixture at room temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is precipitated or extracted. The crude 6-Bromo-4-fluoro-3-iodo-1H-indazole is then purified by column chromatography on silica gel to afford the final product.

Characterization and Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule, with the chemical shifts of the carbon atoms being significantly affected by the attached halogens.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the N-H stretching of the indazole ring, as well as C-H and C=C stretching vibrations of the aromatic system.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, further confirming the elemental composition. The isotopic pattern of bromine will be a characteristic feature in the mass spectrum.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of 6-Bromo-4-fluoro-3-iodo-1H-indazole lies in its role as a versatile intermediate for the synthesis of complex drug molecules, particularly kinase inhibitors. The indazole core is a common feature in many approved and investigational kinase inhibitors, where it often acts as a hinge-binding motif.

The strategic placement of the three halogen atoms allows for selective and sequential functionalization through various cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of diverse substituents at the 3-, 4-, and 6-positions, facilitating the exploration of the chemical space around the indazole scaffold to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

A prime example of the importance of substituted indazoles is in the development of inhibitors for the BRAF kinase, a key player in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers, including melanoma.[6] While a direct synthesis of a specific BRAF inhibitor from 6-Bromo-4-fluoro-3-iodo-1H-indazole is not explicitly reported, its structural features make it an ideal starting point for the synthesis of analogs of known BRAF inhibitors.

Safety and Handling

Potential Hazards:

-

Acute Toxicity: Likely harmful if swallowed.

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

6-Bromo-4-fluoro-3-iodo-1H-indazole represents a highly valuable and strategically designed building block for modern drug discovery. Its trifunctionalized indazole core offers a wealth of opportunities for the synthesis of diverse and complex molecules through a variety of synthetic transformations. While its full potential is yet to be completely explored and documented in the public domain, its structural similarity to key intermediates in the synthesis of kinase inhibitors underscores its significance for researchers and scientists in the pharmaceutical industry. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its potential applications in the context of kinase inhibitor development, and essential safety and handling information, thereby serving as a valuable resource for its effective utilization in the quest for novel therapeutics.

References

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

- Taylor & Francis. (n.d.). Indazole – Knowledge and References.

- ResearchGate. (n.d.). (PDF)

- National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PubMed Central.

- PubChem. (n.d.). 6-Bromo-7-fluoro-5-iodo-1H-indazole. Retrieved from [Link]

- Moreau, P., et al. (n.d.). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.

- Preprints.org. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs.

- BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.

- BenchChem. (n.d.). Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole.

- CymitQuimica. (2025).

- ChemicalBook. (2025). 6-BROMO-3-IODO (1H)INDAZOLE | 885521-88-0.

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.). 6-Bromo-3-iodo-1H-indazole | 885521-88-0.

- Aaronchem. (n.d.). 6-Bromo-3-iodo-1H-indazole | 885521-88-0 | MFCD07781599.

- Wiley-VCH. (2007).

- Merck. (2025).

- BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

Sources

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. 6-Bromo-3-iodo-1H-indazole | 885521-88-0 [sigmaaldrich.com]

- 10. 885521-88-0 | MFCD07781599 | 6-Bromo-3-iodo-1H-indazole [aaronchem.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the NMR Spectra of 6-Bromo-4-fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-4-fluoro-3-iodo-1H-indazole, a polysubstituted heterocyclic compound of significant interest in medicinal chemistry. Indazole derivatives are known for their wide range of biological activities, including the inhibition of kinases such as VEGFR-2.[1] The precise characterization of such molecules is paramount for drug discovery and development. This document offers a detailed predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra, grounded in established principles of NMR spectroscopy and data from analogous halogenated indazoles. Furthermore, it outlines a robust, step-by-step experimental protocol for the acquisition and interpretation of high-quality NMR data for this specific analyte.

Introduction: The Significance of 6-Bromo-4-fluoro-3-iodo-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activity.[2] The strategic placement of halogen atoms on the indazole ring system can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 6-Bromo-4-fluoro-3-iodo-1H-indazole represents a highly functionalized intermediate, offering multiple points for further chemical elaboration through cross-coupling reactions. Understanding its detailed atomic-level structure is critical for rational drug design, and NMR spectroscopy is the most powerful tool for this purpose. This guide will serve as a valuable resource for researchers working with this and structurally related compounds.

Molecular Structure and Predicted NMR Spectral Features

The unique substitution pattern of 6-Bromo-4-fluoro-3-iodo-1H-indazole results in a complex interplay of electronic and steric effects that govern its NMR spectral characteristics. The numbering of the indazole ring system is crucial for spectral assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be relatively simple, with only three signals: two aromatic protons and one N-H proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogens and the aromatic ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H5 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H5-H7) ≈ 1.5-2.5 Hz, ⁴J(H5-F4) ≈ 4-6 Hz | H5 is ortho to the bromine on C6 and meta to the fluorine on C4. The primary splitting will be a small meta coupling to H7, further split by a longer-range coupling to the fluorine. |

| H7 | 7.9 - 8.2 | Doublet of doublets (dd) | ³J(H7-F4) ≈ 8-10 Hz, ⁴J(H7-H5) ≈ 1.5-2.5 Hz | H7 is ortho to the fluorine on C4, leading to a significant ³J coupling. It will also exhibit a smaller meta coupling to H5. The deshielding effect of the adjacent pyrazole ring places this proton downfield. |

| N1-H | 12.0 - 14.0 | Broad singlet (br s) | None | The N-H proton of indazoles is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts are heavily influenced by the directly attached halogens. The presence of iodine can sometimes lead to peak broadening due to quadrupolar relaxation.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) | Predicted nJ(C-F) (Hz) | Rationale |

| C3 | 85 - 95 | - | ~2-5 Hz | The C3 carbon is directly attached to iodine, which has a significant shielding effect (the "heavy atom effect").[3] This results in a substantial upfield shift compared to an unsubstituted C3. |

| C3a | 140 - 145 | - | ~10-15 Hz | This bridgehead carbon is influenced by the adjacent C3-I and C4-F carbons. |

| C4 | 155 - 160 (d) | ~240 - 260 Hz | - | The C4 carbon is directly bonded to fluorine, resulting in a large one-bond C-F coupling constant and a significant downfield shift due to the electronegativity of fluorine.[4] |

| C5 | 115 - 120 (d) | - | ~20-25 Hz | This carbon is ortho to the fluorine, leading to a significant two-bond C-F coupling. |

| C6 | 110 - 115 (d) | - | ~4-6 Hz | The C6 carbon is attached to bromine and is meta to the fluorine, showing a smaller C-F coupling. |

| C7 | 112 - 118 (d) | - | ~4-6 Hz | This carbon is ortho to the fluorine, but the effect is transmitted through the nitrogen-containing ring. |

| C7a | 125 - 130 | - | ~2-4 Hz | This bridgehead carbon is relatively distant from the fluorine and will show minimal C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear and sensitive probe of the fluorine's environment.[5] It is expected to show a single resonance with splitting due to couplings with the neighboring protons.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| F4 | -110 to -130 | Doublet of doublets (dd) | ³J(F4-H5) ≈ 4-6 Hz, ³J(F4-H7) ≈ 8-10 Hz | The chemical shift is typical for an aryl fluoride.[6][7] The signal will be split by the two ortho protons, H5 and H7, with different coupling constants reflecting their distinct electronic environments. |

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, unambiguous NMR data for 6-Bromo-4-fluoro-3-iodo-1H-indazole requires careful consideration of experimental parameters. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: DMSO-d₆ is the recommended solvent as it readily solubilizes a wide range of organic compounds and its residual proton and carbon signals are well-characterized for calibration. The N-H proton is also more likely to be observed as a distinct, albeit broad, signal in DMSO-d₆.

-

Protocol: Accurately weigh 10-15 mg of 6-Bromo-4-fluoro-3-iodo-1H-indazole and dissolve it in approximately 0.6 mL of high-purity DMSO-d₆. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Rationale: A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion, especially for resolving the proton-proton and proton-fluorine couplings.

-

Protocol: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Rationale: A standard proton experiment is sufficient. A longer relaxation delay (e.g., 5 seconds) can be beneficial for more accurate integration, although not strictly necessary for qualitative analysis.

-

Protocol:

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: ~16 ppm.

-

Number of scans: 8-16.

-

Relaxation delay (d1): 2 seconds.

-

-

-

¹³C NMR Acquisition:

-

Rationale: Proton decoupling is essential to simplify the spectrum and improve the signal-to-noise ratio. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Protocol:

-

Pulse sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral width: ~240 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay (d1): 2 seconds.

-

-

-

¹⁹F NMR Acquisition:

-

Rationale: ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[8] It is often beneficial to run both proton-coupled and decoupled spectra to aid in assignment.

-

Protocol:

-

Pulse sequence: Standard single-pulse (zg30).

-

Spectral width: ~200 ppm.

-

Number of scans: 16-64.

-

Relaxation delay (d1): 2 seconds.

-

-

-

2D NMR Acquisition (for Unambiguous Assignment):

-

Rationale: 2D NMR experiments are crucial for confirming assignments by establishing through-bond correlations.

-

Protocol:

-

COSY (Correlation Spectroscopy): To confirm the H5-H7 coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (H5-C5, H7-C7).

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations. This is vital for assigning the quaternary carbons and confirming the overall structure. Key expected correlations are shown in the diagram below.

-

-

Data Processing and Interpretation: A Self-Validating Approach

-

Processing: Apply standard Fourier transformation, phase correction, and baseline correction to all acquired spectra.

-

Calibration:

-

Reference the ¹H spectrum to the residual DMSO-d₅ signal at 2.50 ppm.

-

Reference the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

-

Reference the ¹⁹F spectrum using an external standard or by using the spectrometer's unified chemical shift reference.

-

-

Interpretation:

-

¹H Spectrum: Integrate the signals for H5 and H7. The integrals should be equal (1:1 ratio). Measure the coupling constants from the multiplet splitting.

-

¹⁹F Spectrum: Measure the H-F coupling constants. These values must match the corresponding couplings observed in the ¹H spectrum, providing a critical validation of the assignments.

-

¹³C Spectrum: Identify the C-F doublet and measure the large ¹J(C-F) coupling constant. Use the HSQC spectrum to definitively assign C5 and C7.

-

HMBC Analysis: Use the long-range correlations to assign the quaternary carbons (C3, C3a, C4, C6, C7a). For example, the H5 proton should show correlations to C4, C6, and C3a. The H7 proton should show correlations to C5, C6, and C7a. This network of correlations provides an unambiguous confirmation of the entire carbon skeleton.

-

Conclusion

The comprehensive NMR analysis of 6-Bromo-4-fluoro-3-iodo-1H-indazole is a multi-faceted process requiring a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR techniques. While experimental data for this specific molecule is not publicly available, this guide provides a robust, predictive framework based on established spectroscopic principles and data from analogous structures. The detailed experimental protocol and interpretation strategy outlined herein offer a self-validating workflow, ensuring that researchers can confidently and accurately characterize this and other complex halogenated indazoles. This level of detailed structural verification is an indispensable component of modern drug discovery and chemical development programs.

References

- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

Harnessing polarisation transfer to indazole and imidazole through signal amplification by reversible exchange to improve their detection. Available at: [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations - ResearchGate. Available at: [Link]

-

Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

6-Bromo-7-fluoro-5-iodo-1H-indazole | C7H3BrFIN2 | CID 155285154 - PubChem. Available at: [Link]

- CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents.

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

(PDF) 13 C NMR of indazoles - ResearchGate. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

19Flourine NMR - North Carolina State University. Available at: [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. Available at: [Link]

Sources

- 1. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 2. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

Navigating the Synthesis and Safety of 6-Bromo-4-fluoro-3-iodo-1H-indazole: A Technical Guide for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Indazoles in Drug Discovery

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile biological activities, including kinase inhibition, anti-cancer, and anti-inflammatory properties, make them highly valuable scaffolds in drug development.[2][3][4] The strategic placement of halogen atoms on the indazole ring system, as seen in 6-Bromo-4-fluoro-3-iodo-1H-indazole, provides medicinal chemists with powerful tools for modulating potency, selectivity, and pharmacokinetic properties. This guide offers an in-depth examination of the material safety data, handling protocols, and synthetic considerations for 6-Bromo-4-fluoro-3-iodo-1H-indazole, a key intermediate in the synthesis of complex pharmaceutical agents.

Section 1: Chemical and Physical Properties

Understanding the fundamental properties of 6-Bromo-4-fluoro-3-iodo-1H-indazole is critical for its safe handling and effective use in synthesis. The table below summarizes the key physical and chemical data, extrapolated from related compounds.

| Property | Value | Source/Rationale |

| CAS Number | 1000343-53-1 | Based on supplier information for the target molecule. |

| Molecular Formula | C₇H₃BrFIN₂ | Derived from the chemical structure. |

| Molecular Weight | 340.92 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid (e.g., yellowish-brown solid) | Based on the appearance of similar compounds like 6-Bromo-3-iodo-1H-indazole.[5] |

| Purity | Typically >95% | Standard purity for research-grade chemicals.[5] |

Section 2: Hazard Identification and Safety Precautions

Halogenated aromatic compounds require careful handling due to their potential toxicity. The hazard profile for 6-Bromo-4-fluoro-3-iodo-1H-indazole is extrapolated from safety data for analogous compounds.

Primary Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[6][7]

-

Respiratory Irritation: May cause respiratory irritation.[6][7]

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[6]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Section 4: Handling, Storage, and Disposal

Proper laboratory practices are essential to minimize risk.

Handling:

-

Work in a well-ventilated fume hood.

-

Avoid generating dust.

-

Use personal protective equipment (PPE) as described in Section 2.

-

Wash hands thoroughly after handling.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of contents/container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[7]

Section 5: Synthetic Utility and Experimental Protocols

6-Bromo-4-fluoro-3-iodo-1H-indazole is a valuable intermediate due to the differential reactivity of its halogen substituents. The iodine at the C3 position is more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the C6 position. This allows for sequential, site-selective modifications.

Illustrative Synthetic Pathway: Suzuki Coupling

A common application of such intermediates is in palladium-catalyzed Suzuki coupling reactions to introduce aryl or heteroaryl moieties.

Step-by-Step Protocol for a Generic Suzuki Coupling:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 6-Bromo-4-fluoro-3-iodo-1H-indazole (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.10 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃) (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Nodes Start [label="Start: \n6-Bromo-4-fluoro-3-iodo-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Reagents:\nBoronic Acid\nPd Catalyst\nBase", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Degassed Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heating\n(80-120 °C)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Final Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="Start: Obtain\n6-Bromo-4-fluoro-3-iodo-1H-indazole", fillcolor="#F1F3F4", fontcolor="#202124"]; RiskAssessment [label="Conduct Risk Assessment", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Wear Appropriate PPE:\n- Safety Goggles\n- Lab Coat\n- Gloves", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Handling [label="Handle in Fume Hood", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage [label="Store in a Cool, Dry,\nWell-Ventilated Area", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Dispose as\nHazardous Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Spill [label="Spill Response", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> RiskAssessment; RiskAssessment -> PPE; PPE -> Handling; Handling -> Storage [label="After Use"]; Handling -> Disposal [label="Waste"]; Handling -> Spill [style=dashed]; }

Caption: General workflow for a Suzuki coupling reaction. Caption: Key handling and safety workflow for halogenated indazoles.

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for 6-Bromo-4-fluoro-3-iodo-1H-indazole are not available. However, based on the hazards of related compounds, it should be considered harmful to aquatic life. Release into the environment should be avoided. When heated to decomposition, it may emit toxic fumes of hydrogen chloride, hydrogen bromide, hydrogen iodide, and nitrogen oxides.[8]

Section 7: Conclusion

6-Bromo-4-fluoro-3-iodo-1H-indazole is a highly functionalized building block with significant potential in the synthesis of novel therapeutic agents. Its careful and informed handling is paramount to ensure the safety of researchers. This guide provides a foundational understanding of its properties, hazards, and handling procedures, based on the best available data from structurally related compounds. As with any research chemical, a thorough and independent risk assessment should always be conducted prior to its use.

References

-

Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

-

National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

MDPI. (n.d.). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

ResearchGate. (n.d.). (PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Permethrin. PubChem. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Permethrin | C21H20Cl2O3 | CID 40326 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a multitude of clinically successful drugs.[1][2] This technical guide provides a comprehensive overview of the indazole core, delving into its fundamental physicochemical properties, diverse synthetic strategies, and extensive therapeutic applications. Through an exploration of structure-activity relationships (SAR) and a detailed case study of the PARP inhibitor niraparib, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the indazole scaffold in the design and discovery of novel therapeutic agents.

The Indazole Nucleus: A Profile of a Privileged Scaffold

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring.[1] This fusion results in a 10 π-electron aromatic system, conferring significant stability to the core structure. The presence and position of the two nitrogen atoms within the five-membered ring give rise to two principal tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and, consequently, the more commonly observed isomer in medicinal chemistry.[3]

The "privileged" status of the indazole scaffold stems from its ability to interact with a wide array of biological targets with high affinity and selectivity.[2] Its unique electronic distribution, hydrogen bonding capabilities, and tunable physicochemical properties make it an ideal framework for the development of potent and effective drugs.[4]

Physicochemical Properties: The Key to Druggability

The drug-like properties of indazole derivatives are heavily influenced by their physicochemical characteristics, which can be fine-tuned through substitution at various positions around the scaffold. Key properties include:

-

Lipophilicity (logP): The logP of the unsubstituted indazole is approximately 1.8, indicating a moderate lipophilicity that allows for good membrane permeability. This value can be readily modulated by the introduction of various functional groups to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.

-

pKa: The indazole nucleus is weakly basic, with the pKa of the protonated form being around 1.2. The N1 and N2 positions can act as hydrogen bond donors or acceptors, facilitating interactions with biological targets.

-

Solubility: The aqueous solubility of indazole derivatives can be a challenge, but it is often addressed through the incorporation of polar functional groups or by salt formation.

These properties, in concert, contribute to the overall "drug-likeness" of indazole-containing compounds, making them attractive candidates for oral bioavailability.[4]

Synthetic Strategies: Accessing the Indazole Core

A diverse array of synthetic methodologies has been developed to construct the indazole scaffold, providing medicinal chemists with the flexibility to introduce a wide range of substituents and create extensive compound libraries for screening.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles often involved harsh reaction conditions. However, modern organic synthesis has introduced milder and more efficient methods, including transition-metal-catalyzed cross-coupling reactions and C-H activation strategies.[1][5]

A general overview of synthetic pathways is depicted below:

Figure 1: General synthetic approaches to the indazole scaffold.

Experimental Protocol: Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones

This protocol describes a copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones, a versatile method for the synthesis of 1H-indazoles.[3]

Step 1: Synthesis of o-Haloaryl N-Sulfonylhydrazone

-

To a solution of the desired o-haloaryl aldehyde or ketone (1.0 eq) in ethanol, add p-toluenesulfonhydrazide (1.1 eq).

-

Add a catalytic amount of acetic acid and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the precipitate and wash with cold ethanol to afford the o-haloaryl N-sulfonylhydrazone.

Step 2: Copper-Catalyzed Cyclization

-

In a sealed tube, combine the o-haloaryl N-sulfonylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and cesium carbonate (Cs2CO3, 2.0 eq) in dimethylformamide (DMF).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 110 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 1H-indazole.

Experimental Protocol: Synthesis of 3-Aminoindazoles from Tertiary Amides

This two-step protocol provides rapid access to structurally diverse 3-aminoindazoles.[6][7]

Step 1: One-Pot Synthesis of Aminohydrazones

-

To a solution of the tertiary amide (1.0 eq) in dichloromethane (DCM) at -78 °C, add trifluoromethanesulfonic anhydride (Tf2O, 1.1 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of the desired hydrazide (1.2 eq) in DCM and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with DCM, combine the organic layers, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude aminohydrazone, which can be used in the next step without further purification.

Step 2: Intramolecular Palladium-Catalyzed C-H Amination

-

To a solution of the crude aminohydrazone (1.0 eq) in toluene, add palladium(II) acetate (Pd(OAc)2, 0.05 eq), triphenylphosphine (PPh3, 0.1 eq), and potassium carbonate (K2CO3, 2.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to 100 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 3-aminoindazole.

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The indazole moiety is a constituent of numerous drugs and clinical candidates across a wide range of therapeutic areas, highlighting its broad biological significance.[2][8][9]

| Therapeutic Area | Examples of Indazole-Containing Drugs/Candidates |

| Oncology | Pazopanib, Niraparib, Axitinib, Entrectinib[10] |

| Anti-inflammatory | Benzydamine |

| Antiemetic | Granisetron |

| Antimicrobial | Delamanid (anti-tuberculosis) |

| Neurodegenerative Diseases | Investigational compounds for Alzheimer's and Parkinson's disease |

Table 1: Selected therapeutic applications of indazole-containing compounds.

Structure-Activity Relationship (SAR): A Case Study of Indazole-Based Kinase Inhibitors

The systematic modification of the indazole scaffold allows for the exploration of structure-activity relationships, guiding the optimization of lead compounds into potent and selective drug candidates. A notable example is the development of fibroblast growth factor receptor (FGFR) inhibitors.[10]

| Compound | R1 | R2 | FGFR1 IC50 (nM)[10] |

| 14a | OCH3 | H | 15 |

| 14b | OCH2CH3 | H | 13.2 |

| 14c | OCH(CH3)2 | H | 9.8 |

| 14d | OCH3 | F | 5.5 |

Table 2: SAR of indazole derivatives as FGFR1 inhibitors.

The data in Table 2 clearly demonstrates that increasing the steric bulk of the alkoxy substituent at the R1 position (from methoxy to isopropoxy) leads to a modest increase in inhibitory activity.[10] More significantly, the introduction of a fluorine atom at the R2 position results in a nearly three-fold improvement in potency, highlighting the profound impact of subtle electronic modifications on biological activity.[10]

Mechanism of Action: Niraparib, an Indazole-Containing PARP Inhibitor

Niraparib is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, and serves as an excellent case study to illustrate the role of the indazole scaffold in a clinically approved drug.[11] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs).[12]

In cancer cells with defects in the homologous recombination (HR) pathway for DNA repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP by niraparib leads to the accumulation of unrepaired SSBs.[13] During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[13]

Figure 2: Mechanism of action of Niraparib via synthetic lethality.

The Role of the Indazole Scaffold in Niraparib

The indazole moiety in niraparib plays a crucial role in its binding to the PARP enzyme. It forms key hydrogen bonding interactions with the amino acid residues in the nicotinamide binding pocket of PARP, contributing significantly to its high affinity and inhibitory potency. The specific substitution pattern on the indazole ring is optimized to enhance these interactions and to achieve a favorable pharmacokinetic profile.

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery and development.[1] Its proven track record in delivering clinically successful drugs, coupled with the ever-expanding repertoire of synthetic methodologies, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of novel indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance. The exploration of new therapeutic applications for this versatile scaffold also remains an exciting avenue of investigation.

References

-

Jadhav, S. B., & Gaikwad, N. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]

-

Zhang, M., & Chen, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

-

Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

-

de Oliveira, R. B., & da Silva, J. F. M. (2020). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 27(32), 5383-5411. [Link]

-

Ison, G., How, J., & Sridhara, R. (2017). Niraparib for Ovarian Cancer. The New England Journal of Medicine, 377(1), 91. [Link]

-

Zhu, J., & Li, X. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 28(15), 2561-2566. [Link]

-

Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. Organic Letters, 17(14), 3386–3389. [Link]

-

de Oliveira, R. B., & da Silva, J. F. M. (2020). Pharmacological properties of indazole derivatives: recent developments. Current medicinal chemistry, 27(32), 5383-5411. [Link]

-

Cyr, P., Régnier, S., Bechara, W. S., & Charette, A. B. (2015). ChemInform Abstract: Rapid Access to 3-Aminoindazoles from Tertiary Amides. ChemInform, 46(51). [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Qawasmeh, R. A., & El-Abadelah, M. M. (2021). Predicted lipophilicity, physicochemical, solubility (sol.), and drug-likeness properties of the newly synthesized indole-based benzamide and caffeic acid amide analogues 3a-m. ResearchGate. [Link]

-

Li, H., & Liu, Z. (2020). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 21(20), 7753. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Singh, M., & Singh, P. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 13(8), 885-907. [Link]

-

Zhang, M., & Chen, J. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

-

Wikipedia. (2023). PARP1. [Link]

-

Kim, S., & Chang, S. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(4), 2991–2999. [Link]

-

Jadhav, S. B., & Gaikwad, N. D. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1188. [Link]

-

International Journal of Creative Research Thoughts. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. [Link]

Sources

- 1. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. Sci-Hub: are you are robot? [sci-hub.fr]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. PARP1 - Wikipedia [en.wikipedia.org]

- 13. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocols: Regioselective N-Alkylation of 6-Bromo-4-fluoro-3-iodo-1H-indazole

Introduction: Navigating the Regiochemical Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, from oncology to neurodegenerative disease.[1][2] The functionalization of the indazole nitrogen atoms is a critical step in modulating the pharmacological profile of these molecules. However, the N-alkylation of 1H-indazoles is rarely straightforward, typically yielding a mixture of N1 and N2 regioisomers.[1][2] This lack of selectivity complicates synthesis, necessitates challenging chromatographic separations, and ultimately impacts yield and cost-effectiveness in drug development campaigns.[3]

This guide focuses on a particularly challenging substrate: 6-Bromo-4-fluoro-3-iodo-1H-indazole . This molecule's dense halogenation presents a unique combination of steric and electronic factors that profoundly influence the outcome of N-alkylation. The large iodine atom at the C3 position offers significant steric hindrance, while the electron-withdrawing nature of the fluorine, bromine, and iodine atoms modulates the nucleophilicity of the entire heterocyclic system.

Here, we provide a detailed analysis of the underlying chemical principles and present two distinct, field-proven protocols to achieve regioselective alkylation of this substrate. By carefully selecting the reaction conditions—specifically the base, solvent, and alkylating agent—researchers can predictably favor the formation of either the N1 or N2 alkylated product, thereby streamlining the synthesis of advanced intermediates for drug discovery.

Core Principles: Understanding the Drivers of Regioselectivity

The outcome of the N-alkylation of 1H-indazole is a delicate balance between several competing factors. Directing the reaction towards a single isomer requires a nuanced understanding of the interplay between the substrate's intrinsic properties and the external reaction conditions.

-

Tautomeric Stability and Thermodynamics : The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] This intrinsic stability often means that the N1-alkylated product is the thermodynamically favored isomer. Conditions that allow for equilibration will often lead to a higher proportion of the N1 product.[4] For 3-iodo indazoles, the energy difference between the 1-H and 2-H tautomers is even more pronounced, making the pathway to N1 alkylation (which proceeds from the more stable 1-H tautomer) kinetically more demanding but thermodynamically favorable.[5]

-

Steric Hindrance : The N1 position is flanked by the C7-H bond, whereas the N2 position is adjacent to the C3 substituent. In our target molecule, the bulky iodine atom at C3 creates a sterically hindered environment around the N2 nitrogen. This steric clash can disfavor the approach of an alkylating agent to the N2 position, particularly under conditions where the reaction proceeds via direct SN2 attack on the indazolide anion.

-

Electronic Effects : The three halogen substituents (F, Br, I) are all electron-withdrawing, reducing the overall electron density of the indazole ring system and lowering the pKa of the N-H proton. This makes deprotonation easier but also impacts the relative nucleophilicity of the N1 and N2 atoms in the resulting anion.

-

The Critical Role of the Cation and Solvent (Ion-Pairing) : Perhaps the most critical controllable factor is the nature of the indazolide salt formed after deprotonation.

-

In less polar solvents like Tetrahydrofuran (THF), alkali metal cations (e.g., Na⁺) form tight ion pairs with the indazolide anion.[4] The cation tends to coordinate with the more sterically accessible and electron-rich N2 atom. This coordination effectively blocks the N2 position, directing the incoming alkylating electrophile to attack the N1 position.[1][4][6] This chelation-controlled mechanism is a powerful strategy for achieving high N1 selectivity.[2][6]

-

In highly polar, aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), the cation is well-solvated, leading to a "naked" or solvent-separated indazolide anion.[4] In this state, the reaction outcome is governed more by the intrinsic nucleophilicity of the nitrogen atoms, often resulting in poor selectivity.[1][4]

-

Protocols for Regioselective Synthesis

The following protocols provide actionable guidance for selectively synthesizing the N1 and N2 isomers of alkylated 6-Bromo-4-fluoro-3-iodo-indazole.

Protocol 1: N1-Selective Alkylation via Cation Chelation Control

This protocol is designed to maximize the formation of the thermodynamically favored N1 isomer by leveraging the formation of a tight ion pair between the indazolide anion and a sodium cation in a non-polar solvent.

Principle: Sodium hydride (NaH) deprotonates the indazole. In THF, the resulting Na⁺ cation coordinates to the N2 position, sterically blocking it and directing the electrophile (R-X) to the N1 position. This method has been shown to provide excellent N1 selectivity for a wide range of substituted indazoles.[4][7]

Materials:

-

6-Bromo-4-fluoro-3-iodo-1H-indazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Schlenk flask or three-neck round-bottom flask, equipped with a magnetic stir bar, septum, and nitrogen/argon inlet.

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add 6-Bromo-4-fluoro-3-iodo-1H-indazole (1.0 eq) to the reaction flask.

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) via syringe and stir to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may appear as a slurry.

-

Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1 - 1.5 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. For less reactive alkylating agents, gentle heating (e.g., 50 °C) may be required.[1] Monitor the reaction progress by TLC or LC-MS.

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol favors the formation of the N2 isomer, which is often the kinetic product, by employing conditions that avoid the formation of a discrete indazolide anion.

Principle: The Mitsunobu reaction proceeds through a different mechanism where the indazole acts as a nucleophile towards an activated alcohol-phosphine complex. This pathway often shows a strong preference for producing the N2-alkylated isomer.[4]

Materials:

-

6-Bromo-4-fluoro-3-iodo-1H-indazole

-

Primary or secondary alcohol (R-OH)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask with magnetic stir bar under an inert atmosphere.

Procedure:

-

Preparation: To a flask under an inert atmosphere, add 6-Bromo-4-fluoro-3-iodo-1H-indazole (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq).

-

Solvent Addition: Add anhydrous THF (approx. 0.1 M concentration) and stir until all solids are dissolved.

-

Initiation: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and a color change (typically to a yellow or orange hue) may occur. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Concentration: Once the starting material is consumed, remove the solvent under reduced pressure.

-

Purification: The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography on silica gel to isolate the pure N2-alkylated indazole.

Summary of Conditions and Expected Outcomes

| Parameter | Protocol 1: N1-Selective | Protocol 2: N2-Selective | Rationale |

| Major Product | 1-Alkyl-6-bromo-4-fluoro-3-iodo-2H-indazole | 2-Alkyl-6-bromo-4-fluoro-3-iodo-2H-indazole | Thermodynamic vs. Mechanistic Control |

| Base | Sodium Hydride (NaH) | None (Reagent-based) | Forms Na⁺ indazolide for chelation control.[4] |

| Key Reagents | Alkyl Halide/Tosylate | Alcohol, PPh₃, DIAD/DEAD | SN2 electrophile vs. Mitsunobu partners.[4] |

| Solvent | Anhydrous THF | Anhydrous THF or DCM | Low polarity of THF promotes tight ion-pairing.[4] |

| Temperature | 0 °C to 50 °C | 0 °C to Room Temperature | Standard conditions for both transformations. |

| Key Driver | Cation-coordination at N2 | Reaction mechanism bypasses indazolide anion | Directs electrophile to N1 vs. inherent N2 preference.[4] |

Experimental Workflow & Analysis

A successful regioselective synthesis requires careful execution and rigorous analytical confirmation.

Confirming Regiochemistry: The unambiguous assignment of the N1 and N2 isomers is crucial and is best achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[4]

-

N1-Isomer: A key correlation will be observed between the protons on the alpha-carbon of the alkyl group (the -CH₂- attached to the nitrogen) and the C7a carbon of the indazole ring.[4]

-

N2-Isomer: A correlation will be seen between the alpha-protons of the alkyl group and the C3 carbon (the carbon bearing the iodine atom).

Safety Considerations

-

Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Alkylating Agents: Many alkylating agents are toxic, carcinogenic, and/or mutagenic. Handle them in a well-ventilated fume hood with appropriate PPE.

-

Azodicarboxylates (DEAD/DIAD): These reagents are shock-sensitive and can be explosive, especially in concentrated form. Use with caution.

-

Thermal Stability: Indazole-containing compounds, due to their N-N bond, can be thermally unstable and may decompose exothermically at elevated temperatures.[3] It is advisable to perform thermal analysis (e.g., DSC) before scaling up reactions.[3]

Conclusion

The regioselective N-alkylation of the heavily substituted 6-Bromo-4-fluoro-3-iodo-1H-indazole is a solvable challenge. High N1 selectivity can be achieved by leveraging cation chelation effects with strong bases like NaH in non-polar solvents such as THF. Conversely, high N2 selectivity can be obtained by employing alternative reaction pathways, such as the Mitsunobu reaction. By understanding and applying the principles of steric, electronic, and mechanistic control, researchers can efficiently access either desired regioisomer, accelerating the development of novel indazole-based therapeutics.

References

-

Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(42), 26235–26246. Available at: [Link]

-

Poudel, T. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170. Available at: [Link]

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7029-7035. Available at: [Link]

-

Poudel, T. R., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

-

Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. Available at: [Link]

-

Various Authors. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wuxibiology.com [wuxibiology.com]

- 6. researchgate.net [researchgate.net]

- 7. research.ucc.ie [research.ucc.ie]

Technical Support Center: Troubleshooting Side Product Formation in Halo-Indazole Reactions

Welcome to the technical support center for halo-indazole reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side product formations encountered during the synthesis and functionalization of halo-indazoles. The indazole scaffold is a critical pharmacophore in numerous therapeutic agents, making the efficient and clean synthesis of its derivatives paramount.[1][2] However, the inherent electronic nature and reactivity of the indazole ring system, particularly when halogenated, can lead to undesired side reactions.

This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to not only solve immediate synthetic challenges but also to build a deeper understanding of the underlying chemistry to proactively mitigate side product formation in your future work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation and N-Arylation Reactions

Question: I am attempting an N-alkylation/N-arylation of my halo-indazole, but I'm consistently getting a mixture of N1 and N2 isomers. How can I improve the regioselectivity of my reaction?

Answer:

The formation of a mixture of N1 and N2 isomers is the most common challenge in the functionalization of indazoles.[3] The indazole anion is an ambident nucleophile, and the site of attack (N1 vs. N2) is influenced by a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[3][4]

Underlying Causality:

-

Tautomerism and Thermodynamic Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] However, under basic conditions, deprotonation generates an indazolide anion with significant electron density on both nitrogen atoms.

-

Kinetic vs. Thermodynamic Control: The N1 position is often the kinetic site of attack due to its higher nucleophilicity, while the N2-substituted product can sometimes be the thermodynamically more stable isomer, depending on the substituent. Reactions run at lower temperatures often favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product.

-

Influence of Substituents:

-

Electron-withdrawing groups (EWGs) at the C3 or C7 position can influence regioselectivity. For instance, a C7-nitro or carboxylate group can promote N2 selectivity.[2][4]

-

Steric hindrance at the C7 position can favor N1 substitution by blocking access to the N2 position. Conversely, bulky substituents at the N-substituent of the incoming group can also influence the regioselectivity.[7]

-

-

Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role.

-

Solvent: Polar aprotic solvents like DMF and DMSO can solvate the cation, leading to a "freer" indazolide anion and potentially different selectivity compared to non-polar solvents like THF.[4][8]

-

Base and Counter-ion: The nature of the cation from the base (e.g., Na+, K+, Cs+) can influence the aggregation state of the indazolide and its reactivity. For example, using NaH in THF has been shown to favor N1 alkylation for certain substrates.[2][4] DFT calculations suggest that chelation between the cation, the N2-nitrogen, and an oxygen atom of a C3-substituent can direct alkylation to the N1 position.[9][10]

-

Troubleshooting Protocol:

-

Optimize the Base and Solvent System:

-

Vary the Temperature:

-

To favor the kinetic product (often N1), run the reaction at a lower temperature (e.g., 0 °C to room temperature).

-

To favor the thermodynamic product, consider running the reaction at a higher temperature, but be mindful of potential decomposition.

-

-

Consider the Alkylating/Arylating Agent:

-

Highly reactive electrophiles (e.g., alkyl iodides) may show less selectivity. Switching to a less reactive electrophile (e.g., alkyl bromide or chloride) might improve the outcome.

-

For N-arylations, the choice of ligand in copper- or palladium-catalyzed reactions is critical. Ligands can influence the steric environment around the metal center, thereby affecting regioselectivity.

-

Data-Driven Insights on Regioselectivity:

| Reaction Type | Reagents and Conditions | Predominant Isomer | Reference |

| N-Alkylation | NaH, Alkyl Bromide, THF | N1 | |

| N-Alkylation | K2CO3, Alkyl Halide, DMF | Often a mixture, can favor N2 | |

| N-Arylation | CuI, Ligand, Base | Dependent on ligand and substrate |

Illustrative Workflow for Optimizing Regioselectivity:

Caption: Troubleshooting workflow for poor N1/N2 regioselectivity.

Issue 2: Dehalogenation Side Products in Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura (or other cross-coupling) reaction on my halo-indazole, but I am observing a significant amount of the dehalogenated indazole as a side product. What is causing this, and how can I prevent it?

Answer:

Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-rich or sterically hindered heterocyclic halides.[11][12][13]

Underlying Causality:

-

Mechanism of Dehalogenation: Dehalogenation can occur through several pathways:

-

Hydrodehalogenation: The organopalladium intermediate formed after oxidative addition can react with a hydride source in the reaction mixture. Common hydride sources include solvents (like DMF), bases, or boronic acid reagents.[14]

-

Protiodeboronation of the Boronic Acid: The boronic acid can be protonated, leading to the formation of the corresponding arene and boric acid, which then does not participate in the desired cross-coupling.

-

Reductive Elimination from a Hydrido-Palladium Complex: A hydrido-palladium species can be formed, which then reductively eliminates with the halide to give the dehalogenated product.

-

-

Factors Favoring Dehalogenation:

-

Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the organopalladium intermediate has a longer lifetime and is more susceptible to side reactions like dehalogenation.

-

High Temperatures: Higher reaction temperatures can promote decomposition pathways that lead to dehalogenation.

-

Choice of Base: Certain bases can act as hydride donors or promote the decomposition of other reagents to form hydrides.

-

Water Content: The presence of water can facilitate protiodeboronation.

-

Troubleshooting Protocol:

-

Optimize the Catalyst System:

-

Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can accelerate the rates of oxidative addition and reductive elimination, minimizing the lifetime of intermediates prone to dehalogenation.

-

Palladium Precursor: Ensure the quality of your palladium source. Some palladium(II) precursors require an in-situ reduction step, which if inefficient, can lead to side reactions. Using a pre-formed palladium(0) source can sometimes be beneficial.

-

-

Control the Reaction Conditions:

-

Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

-

Base: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K3PO4) is often a good choice. Avoid bases that can readily provide a hydride.

-

Solvent: Use anhydrous solvents. If a protic solvent is necessary, minimize the amount used.

-

-

Reagent Purity:

-

Use high-purity boronic acids or esters. Impurities can inhibit the catalyst.

-

Ensure all reagents and solvents are dry.

-

Experimental Protocol for Minimizing Dehalogenation in a Suzuki-Miyaura Reaction:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the halo-indazole (1.0 equiv), boronic acid (1.2-1.5 equiv), and anhydrous base (e.g., K3PO4, 3.0 equiv).

-

Add the palladium precursor (e.g., Pd(OAc)2, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

-

Add anhydrous solvent (e.g., dioxane or toluene).

-

Degas the reaction mixture by sparging with an inert gas for 15-20 minutes.

-

Heat the reaction to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

Issue 3: Homocoupling of Aryl Halides in Ullmann Reactions

Question: I am attempting a copper-catalyzed N-arylation (Ullmann reaction) of my halo-indazole, but I am getting a significant amount of biaryl homocoupling of my aryl halide. How can I suppress this side product?

Answer:

Homocoupling of the aryl halide to form a biaryl species is a known side reaction in Ullmann condensations.[15][16] This side reaction consumes the aryl halide and can complicate purification.

Underlying Causality:

-

Mechanism of Homocoupling: The generally accepted mechanism for the Ullmann reaction involves the formation of an organocopper intermediate. This intermediate can react with another molecule of the aryl halide to produce the homocoupled biaryl product.

-

Factors Favoring Homocoupling:

-

High Temperatures: Traditional Ullmann reactions often require harsh conditions (>150 °C), which can promote homocoupling.[15]

-

Stoichiometric Copper: Older Ullmann procedures that use stoichiometric amounts of copper powder are particularly prone to this side reaction.

-

Absence of a Suitable Ligand: Ligands play a crucial role in modern, milder Ullmann couplings. They stabilize the copper catalyst and facilitate the desired C-N bond formation over C-C homocoupling.

-

Troubleshooting Protocol:

-

Adopt Modern, Ligand-Accelerated Conditions:

-

Move away from traditional, high-temperature, stoichiometric copper conditions.

-

Employ a catalytic amount of a copper(I) source (e.g., CuI, CuBr).[17]

-

Incorporate a ligand to accelerate the reaction and improve selectivity. Common ligands include 1,10-phenanthroline derivatives and various amino acids.[18][19]

-

-

Optimize Reaction Parameters:

-

Temperature: Modern ligand-accelerated Ullmann reactions can often be run at much lower temperatures (e.g., 80-120 °C), which significantly reduces homocoupling.

-

Base: Use a suitable base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3).[17]

-

Solvent: Polar aprotic solvents like DMSO or DMF are commonly used.[17]

-

-

Control Stoichiometry:

-

Ensure that the halo-indazole is not the limiting reagent. A slight excess of the indazole can help to favor the desired C-N coupling.

-

Illustrative Diagram of Competing Pathways in Ullmann Reaction: